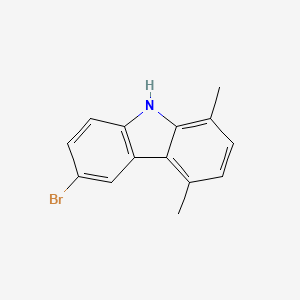

6-bromo-1,4-dimethyl-9H-carbazole

Descripción general

Descripción

6-Bromo-1,4-dimethyl-9H-carbazole is a brominated aromatic compound that has been widely studied due to its diverse applications in the field of organic synthesis. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 165-167°C. 6-Bromo-1,4-dimethyl-9H-carbazole is a versatile starting material for the synthesis of various heterocyclic compounds, such as quinolines, indoles, and pyrroles. It is also used as a ligand in transition metal-catalyzed reactions. Furthermore, this compound has been studied for its biochemical and physiological effects, as well as its potential uses in lab experiments.

Aplicaciones Científicas De Investigación

Optoelectronic Applications

Polycarbazole and its derivatives, which include “6-bromo-1,4-dimethyl-9H-carbazole”, are nitrogen-containing aromatic heterocyclic conducting polymers. They have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . These properties make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Photocopiers

The first endeavors were carried out to study considerable photoconductive properties of PVK, poly (N-vinyl carbazole) in photocopiers . PVK is a polymer with excellent optoelectronics as well as photoconductive properties and good thermo-gravimetric stability .

Organic LEDs

PVK has been employed in white organic LEDs . The carbazole group in PVK acts as a charge transporting material .

Insulation Technologies

PVK has also been used in insulation technologies . Its good thermo-gravimetric stability makes it suitable for this application .

Electrophotography

PVK has found applications in electrophotography . Its excellent optoelectronic properties contribute to its effectiveness in this field .

Dye-Sensitized Photovoltaic Cells

PVK has been used in dye-sensitized photovoltaic cells combined with titanium dioxide (TiO2) . The carbazole group in PVK acts as a charge transporting material .

Cancer Therapy

Carbazole scaffolds, including “6-bromo-1,4-dimethyl-9H-carbazole”, have been studied for their anti-tumor activities . They have been found to be effective against various types of cancer .

GPER-Mediated Transduction Pathway

“6-bromo-1,4-dimethyl-9H-carbazole” has been investigated for its ability to interact with and activate the GPER-mediated transduction pathway in breast cancer cells .

Mecanismo De Acción

- One potential target could be related to its antioxidant properties, as carbazole derivatives are known to scavenge free radicals and reduce oxidative stress .

- Antioxidant Effects :

Target of Action

Result of Action

Propiedades

IUPAC Name |

6-bromo-1,4-dimethyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN/c1-8-3-4-9(2)14-13(8)11-7-10(15)5-6-12(11)16-14/h3-7,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEGTFNWJSDBSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=C(C=CC(=C3)Br)NC2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403981 | |

| Record name | 6-bromo-1,4-dimethyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-1,4-dimethyl-9H-carbazole | |

CAS RN |

69902-42-7 | |

| Record name | 6-bromo-1,4-dimethyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

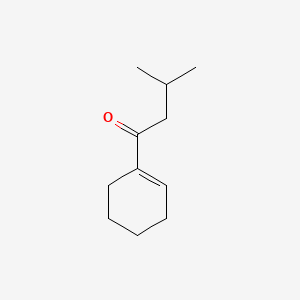

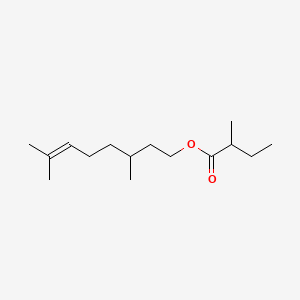

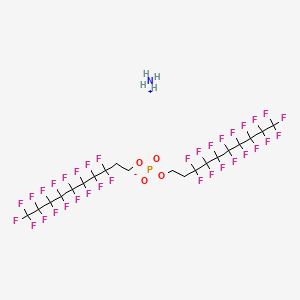

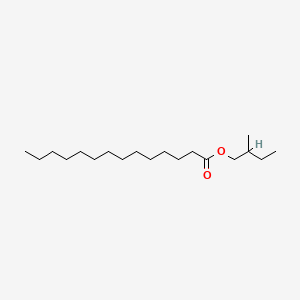

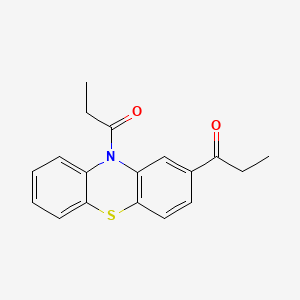

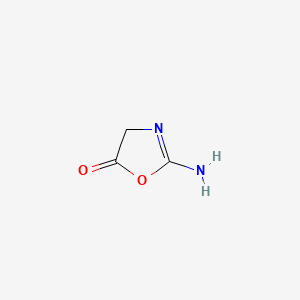

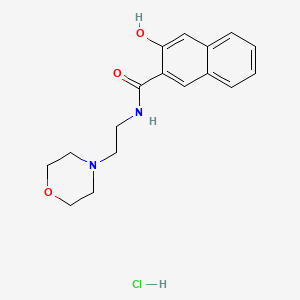

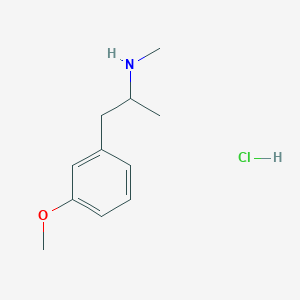

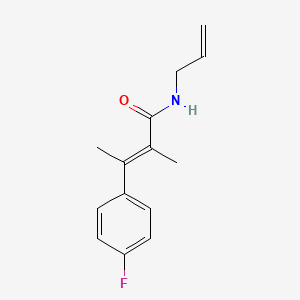

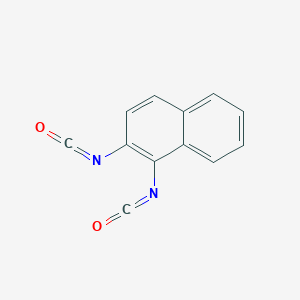

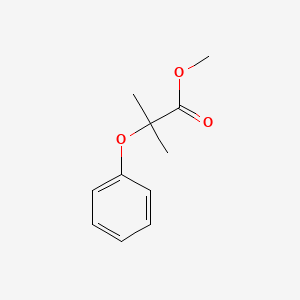

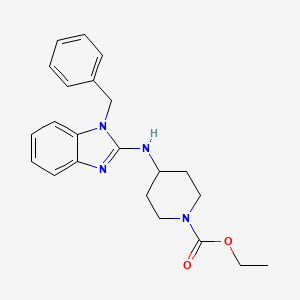

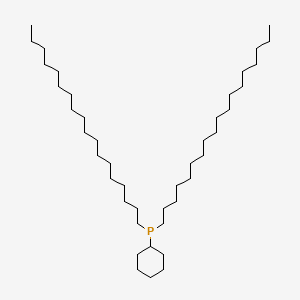

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(Phenylmethyl)-4-piperidinyl]-1H-benzimidazole](/img/structure/B1622817.png)